Trifluoromethyl methyl ether

Übersicht

Beschreibung

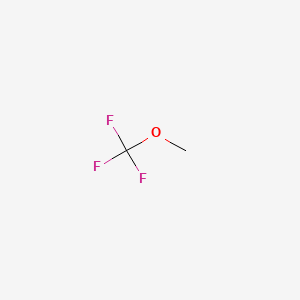

Trifluoromethyl methyl ether (CF₃OCH₃) is a fluorinated organic compound characterized by the presence of a trifluoromethoxy group attached to a methane molecule. This compound is of significant interest in various fields due to its unique physicochemical properties, which include high thermal stability, lipophilicity, and electron-withdrawing characteristics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methane, trifluoromethoxy- typically involves the reaction of carbonyl fluoride with tris(dimethylamino)sulfonium difluorotrimethylsilicate in anhydrous tetrahydrofuran at low temperatures (around -75°C) . Another method includes the nucleophilic substitution of benzylic halogen or α-halogen atoms in acetophenones with perfluoroalcoholate anions .

Industrial Production Methods: Industrial production methods for methane, trifluoromethoxy- often utilize large-scale synthesis techniques involving the use of trifluoromethylating reagents. These methods are designed to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Trifluoromethyl methyl ether undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and the use of solvents like methanol or tetrahydrofuran .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Wissenschaftliche Forschungsanwendungen

Trifluoromethyl methyl ether (CF3OCH3), also known as HFE-143m, is a fluorinated ether with diverse applications across various industries .

Synthesis of Heteroaromatic Trifluoromethyl Ethers

Trifluoromethyl aryl ethers (ArOCF3) possess unique properties but are difficult to prepare . A novel synthesis of N-heterocyclic trifluoromethyl ethers exploits the dual ability of trifluoromethylating reagent TFMT (Trifluoromethyltrimethylsilane) . TFMT can simultaneously generate the OCF3 nucleophile . A series of N-oxides of 8-substituted quinolines, benzoquinolines, and penanthridines gave the corresponding trifluoromethyl ethers under mild conditions . Several perfluoroalkyl ethers were synthesized using higher TFMT homologs, which provided a valuable tool for preparing heteroaryl perfluoroalkyl ethers with varying steric properties .

Method Applications and Limitations

The applications and limitations of this method have been reported . TFMT was initially prepared in 1965 and has generally been used to prepare other trifluoromethoxide reagents . Like S(CF3)2(OCF3)2 and SO(CF3)2(OCF3)2, TFMT is a bifunctional reagent .

Preparation of Aryl Trifluoromethyl Ethers

Aryl trifluoromethyl ethers can be synthesized in one step by reacting phenol or certain substituted phenols with a perhalomethane and hydrogen fluoride . The process gives the desired aryl trifluoromethyl ethers in a single step starting with inexpensive and readily available reagents that can be reacted under substantially anhydrous conditions and autogeneous pressure . The phenolic reagent is a phenol, which optionally has one or more groups substituted on it that are resistant to the action of anhydrous hydrogen fluoride under the reaction conditions . The substituents can be present in the ortho, meta, or para positions relative to the phenyl hydroxyl group, including chlorine, fluorine, and bromine . Alternative substituent groups that can be present in the meta or para positions include nitro, cyano, alkyl of one to four carbon atoms, phenyl, amino, benzoyl, and trifluoromethyl groups .

Industrial Applications

4-Chlorobenzotrifluoride is widely used as a solvent and diluent for inks, paints, toners, and coatings, including in the car industry . Dermal or inhalation exposure may occur in various occupational and consumer settings .

Refrigeration Cycle Analysis

A fundamental equation of state for this compound (HFE-143m) can be applied to refrigeration cycle analysis .

Use as Fuel Additive

Wirkmechanismus

The mechanism of action of methane, trifluoromethoxy- involves its interaction with molecular targets and pathways. The trifluoromethoxy group confers increased stability and lipophilicity, which can enhance the compound’s ability to interact with biological targets. The electron-withdrawing nature of the trifluoromethoxy group also influences the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Trifluoromethyl ethers: These compounds share the trifluoromethoxy group but differ in their overall structure and properties.

Trifluoromethylated compounds: Compounds containing the trifluoromethyl group (CF₃) exhibit similar electron-withdrawing properties but differ in their specific chemical behavior.

Uniqueness: Trifluoromethyl methyl ether is unique due to its combination of high thermal stability, lipophilicity, and electron-withdrawing characteristics. These properties make it particularly valuable in various applications, including drug development and materials science .

Biologische Aktivität

Trifluoromethyl methyl ether (TFMME) is a compound characterized by the presence of a trifluoromethyl group attached to a methyl ether. This unique structure imparts distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of TFMME, focusing on its synthesis, bioactivity, structure-activity relationships, and relevant case studies.

Synthesis of this compound

The synthesis of TFMME typically involves the introduction of the trifluoromethyl group into various organic frameworks. Traditional methods include:

- Electrophilic Trifluoromethylation : Utilizing reagents like trifluoromethylsilane or sodium trifluoroacetate to introduce the trifluoromethyl group into the target molecule.

- Oxidative Methods : Employing oxidative desulfurization-fluorination techniques that convert sulfur-containing compounds into trifluoromethyl ethers .

General Bioactivity

The biological activity of TFMME and its derivatives has been explored in various contexts:

- Anticancer Activity : Several studies have demonstrated that trifluoromethyl-containing compounds exhibit significant anticancer properties. For instance, trifluoromethyl pyrimidinone derivatives have shown potent activity against Mycobacterium tuberculosis and various cancer cell lines, including PC3 and A549 .

- Antimicrobial Properties : The incorporation of trifluoromethyl groups has been linked to enhanced antimicrobial activity, with certain derivatives outperforming their non-fluorinated counterparts in inhibiting bacterial growth .

Structure-Activity Relationships (SAR)

The substitution of methyl (-CH₃) groups with trifluoromethyl (-CF₃) groups can significantly influence the biological activity of compounds. Research indicates that:

- The replacement of -CH₃ with -CF₃ does not universally enhance bioactivity; however, specific substitutions can lead to improved binding affinities and bioactivity in certain contexts. For example, a 9.19% substitution rate was associated with notable increases in biological activity .

- Computational studies have shown that -CF₃ substitutions can lead to substantial energy gains in protein-ligand interactions, particularly when positioned near hydrophobic amino acids like phenylalanine (Phe) and tyrosine (Tyr) .

Study 1: Anticancer Activity

A study investigating novel trifluoromethyl pyrimidinone compounds revealed their effectiveness against various cancer cell lines. The compounds exhibited IC₅₀ values lower than standard chemotherapeutics like doxorubicin, indicating potential for development as anticancer agents .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of trifluoromethyl ethers. The results indicated that certain derivatives demonstrated enhanced inhibition against pathogenic bacteria compared to their non-fluorinated analogs, suggesting that the trifluoromethyl group plays a crucial role in bioactivity enhancement .

Data Table: Biological Activity Overview

| Compound Type | Activity Type | Notable Findings |

|---|---|---|

| Trifluoromethyl Pyrimidinones | Anticancer | Potent against PC3, K562, Hela, A549 cell lines |

| Trifluoromethyl Ethers | Antimicrobial | Enhanced inhibition against pathogenic bacteria |

| General CF₃ Substituted Compounds | Various | Improved binding affinity observed in SAR studies |

Eigenschaften

IUPAC Name |

trifluoro(methoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O/c1-6-2(3,4)5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHMNRMPVRXNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073903 | |

| Record name | Trifluoromethoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-14-7 | |

| Record name | Methane, trifluoromethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoromethoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.